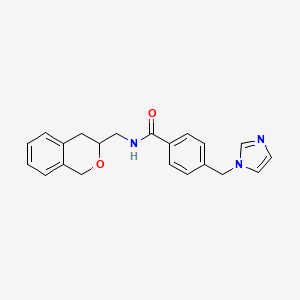
4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds similar to "4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide," have been extensively reviewed for their antitumor properties. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have been subject to preclinical testing stages, indicating their potential in the search for new antitumor drugs. The structural variety within imidazole derivatives offers a promising avenue for synthesizing compounds with distinct biological properties, potentially applicable to "this compound" (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
CNS Acting Drugs from Benzimidazoles and Imidazoles
The conversion of benzimidazoles and imidazoles into central nervous system (CNS) acting drugs reveals the potential for "this compound" in this area. Given the increased incidence of CNS diseases and the need for more potent drugs, research into these compounds' modification to enhance CNS penetrability and activity could be beneficial. The azole group, common to these compounds, might be responsible for CNS effects, suggesting a direction for future research into the given compound (Saganuwan, S., 2020).
DNA Interaction and Radioprotective Properties
Studies on Hoechst 33258 and its analogues, which share structural similarities with "this compound," particularly in the context of minor groove binding to DNA, offer insights into potential applications. These compounds are not only used as fluorescent DNA stains for cell biology applications but also exhibit radioprotective and topoisomerase inhibitory activities. This suggests a possible application in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar, U., & Kakkar, R., 2013).
Antioxidant Properties of Chromone Derivatives
Chromones and their derivatives, including potentially "this compound," exhibit antioxidant properties that can neutralize active oxygen and cut off free radicals, delaying or inhibiting cell impairment. This review highlights the importance of certain structural features for radical scavenging activity and suggests avenues for synthesizing new therapeutic agents with enhanced efficacy and lower toxicity (Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K., 2014).
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(17-7-5-16(6-8-17)13-24-10-9-22-15-24)23-12-20-11-18-3-1-2-4-19(18)14-26-20/h1-10,15,20H,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWVUPZGQOIXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
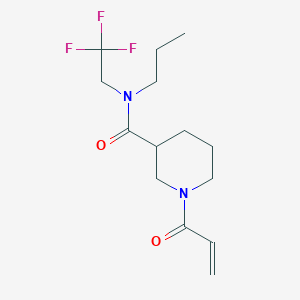

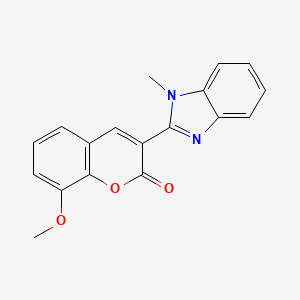
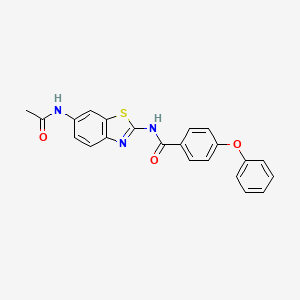
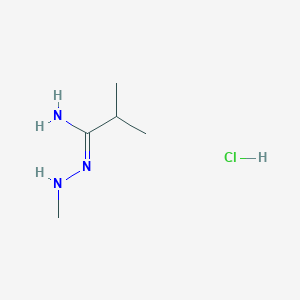

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)

![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)
